![molecular formula C25H23NO4 B11400259 10-(4-methoxyphenethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11400259.png)
10-(4-methoxyphenethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydro-1,11-dioxa-3-azatetra-phenone core, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling process to achieve higher yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular processes and ultimately exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE include:
Quinolinyl-pyrazoles: These compounds have similar structural features and are used in various pharmacological applications.
Triazole derivatives: These compounds share similar functional groups and are known for their biological activities.
Uniqueness
The uniqueness of 3-[2-(4-METHOXYPHENYL)ETHYL]-12-METHYL-2,3,4,10-TETRAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
10-[2-(4-methoxyphenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H23NO4/c1-16-23-18(13-22-20-5-3-4-6-21(20)25(27)30-24(16)22)14-26(15-29-23)12-11-17-7-9-19(28-2)10-8-17/h3-10,13H,11-12,14-15H2,1-2H3 |
InChI Key |
SVUNUCQOFLTSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-4-(2-methoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11400177.png)
![Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11400181.png)
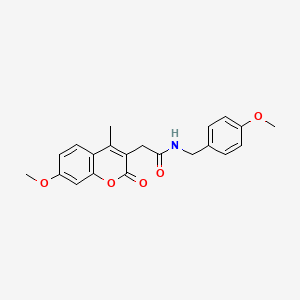
![5-butyl-4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400187.png)
![7,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11400195.png)
![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11400200.png)
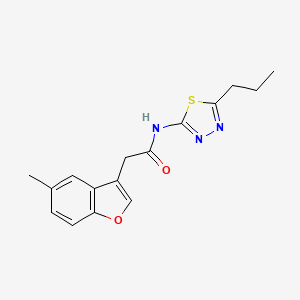
![3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11400220.png)
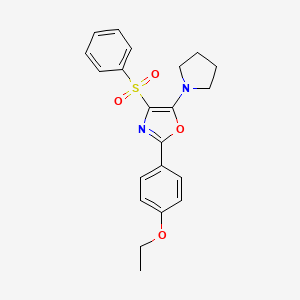
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11400228.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11400234.png)
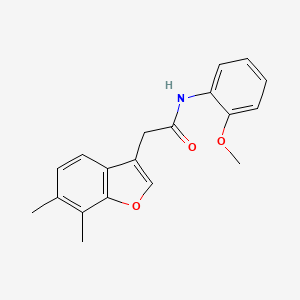
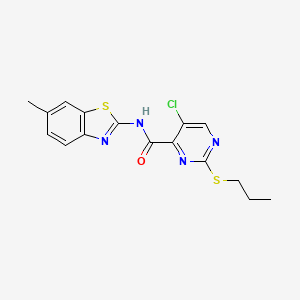
![N-(1,2-benzoxazol-3-yl)-5-{[(2-methylbenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11400255.png)
